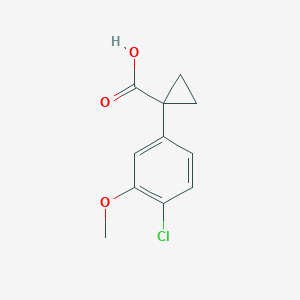

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

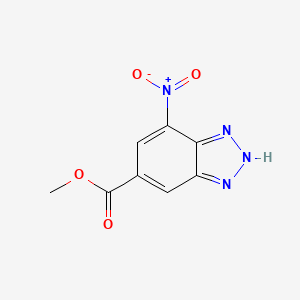

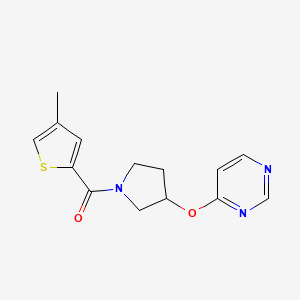

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H11ClO3 . It is a derivative of cyclopropanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-3-methoxyphenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography .Applications De Recherche Scientifique

Synthesis Processes

The synthesis of cyclopropane derivatives, including similar structures to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid, demonstrates a range of chemical reactions and methodologies. For instance, the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) involved a series of reactions including chlorine-addition, cyclopropanation reaction with diethyl malonate, Krapcho decarboxylation, and demethylation, yielding a high total yield of 61%. This process was performed under mild reaction conditions with conveniently available reagents, showcasing a potential route for large-scale syntheses (Lu Xin-y, 2013).

Analytical Techniques

A method was developed for determining major metabolites of synthetic pyrethroids in human urine, including compounds structurally similar to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid. This involved solid-phase extraction, liquid–liquid extraction clean-up, and detection and quantification by gas chromatography-tandem mass spectrometry, indicating the importance of cyclopropane derivatives in toxicological studies (F. J. Arrebola et al., 1999).

Chemical Reactions and Mechanisms

The formation and reactions of chloro-methoxy-carbene from diazirines indicate that in the absence of carbene traps, these carbenes fragment to give carbon monoxide and methyl chloride or alkene and HCl. They also react with alcohols to give alkyl formates, highlighting the diverse reactivity of cyclopropane and carbene derivatives in synthetic chemistry (N. Smith & I. Stevens, 1979).

Propriétés

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAIOQOQPGCPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936728-01-7 |

Source

|

| Record name | 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)

![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)

![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)

![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)